1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide
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Description
1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, they are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal function of these structures, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to exhibit activity against various cancer cell lines . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . These effects are likely due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-acetyl-N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-13-9-15-10-17(4-5-18(15)22(13)14(2)23)29(24,25)21-7-8-26-16-3-6-19-20(11-16)28-12-27-19/h3-6,10-11,13,21H,7-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQJGNANBNBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.